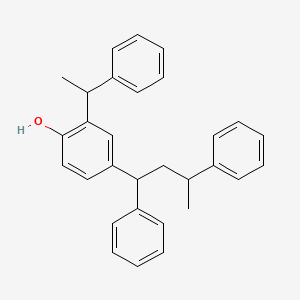![molecular formula C14H20O3 B14318581 Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate CAS No. 106111-49-3](/img/structure/B14318581.png)
Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate is an organic compound with a unique structure that includes a but-2-ynoate moiety and a 6-methylideneoct-7-en-1-yl group
Méthodes De Préparation
The synthesis of Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate can be achieved through a series of chemical reactions. One common method involves the reaction of cyclopentene with methacrolein, followed by hydrogenation to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the alkyne moiety, using reagents like sodium amide or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism by which Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl 4-[(6-methylideneoct-7-en-1-yl)oxy]but-2-ynoate can be compared with similar compounds such as:
2-methyl-6-methyleneoct-7-en-4-ol: This compound has a similar structure but lacks the but-2-ynoate moiety.
6-Methylhept-4-en-1-yl 2-methylbutanoate: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
106111-49-3 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
methyl 4-(6-methylideneoct-7-enoxy)but-2-ynoate |
InChI |
InChI=1S/C14H20O3/c1-4-13(2)9-6-5-7-11-17-12-8-10-14(15)16-3/h4H,1-2,5-7,9,11-12H2,3H3 |
Clé InChI |
OSHCALSANPFVNV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CCOCCCCCC(=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14318499.png)
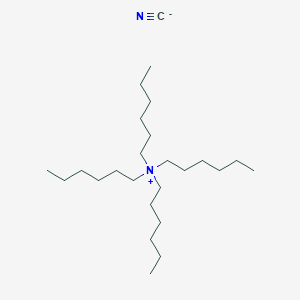

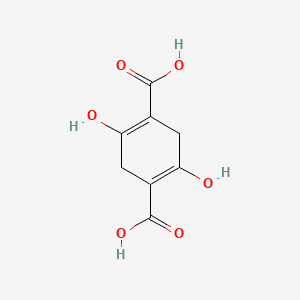
![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
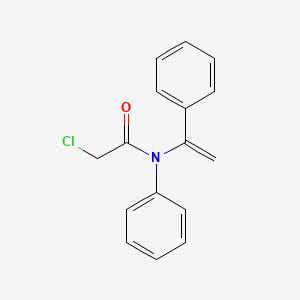
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
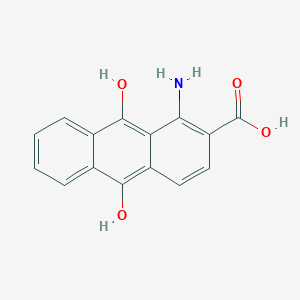
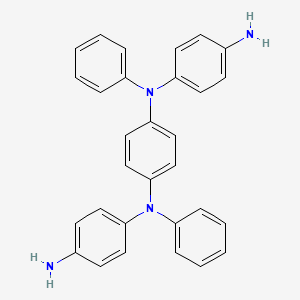
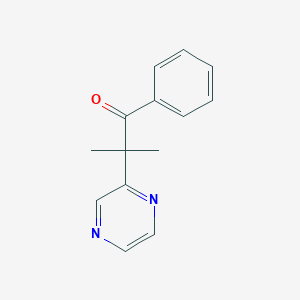
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
